Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
- This compound belongs to the class of quinazoline derivatives.
- Its structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps and specialized reagents.
- Researchers would need to explore novel synthetic strategies or adapt existing methods to synthesize this compound.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate.
- Common reagents and conditions would depend on the desired transformations. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions with halogens (e.g., Cl₂, Br₂) or nucleophilic substitutions.
- Major products formed would vary based on the specific reactions applied.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Assess its pharmacological properties, toxicity, and bioavailability.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Investigate its effects on cellular processes, receptors, and enzymes.
Industry: Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Researchers would need to conduct studies to elucidate how this compound exerts its effects.
- Molecular targets and pathways involved remain speculative without experimental data.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers can compare this compound with related quinazoline derivatives.
- Highlight its uniqueness by contrasting its structure, properties, and potential applications.
Properties
Molecular Formula |
C29H36FN5O5 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |
InChI Key |
FLKYYRCOLVLREG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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